Ethyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate

Bioisostere design pH-dependent binding Peptidomimetics

Researchers engineering histidine-dependent receptor activation or pH-responsive cellular uptake probes require bioisosteres that preserve protonation equilibria without imidazole-mediated catalysis. This 1,3-dimethylpyrazol-4-ylalanine ethyl ester directly replaces histidine while eliminating catalytic tautomerism. • pKa 7.08 mimics histidine protonation at pH 7.4 - clean SAR interpretation for GPCR/kinase peptide ligands. • Ethyl ester enables direct Fmoc/t-Bu SPPS incorporation; selectively hydrolyzed post-assembly (LiOH/THF/H₂O) without orthogonal carboxyl protection. • 1,3-Dimethyl regioisomer exposes unobstructed N2 lone pair for hinge-binding in kinase fragment screens; use as control vs. sterically shielded 1,5-isomer.

Molecular Formula C10H17N3O2
Molecular Weight 211.26 g/mol
Cat. No. B13566081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-3-(1,3-dimethyl-1h-pyrazol-4-yl)propanoate
Molecular FormulaC10H17N3O2
Molecular Weight211.26 g/mol
Structural Identifiers
SMILESCCOC(=O)C(CC1=CN(N=C1C)C)N
InChIInChI=1S/C10H17N3O2/c1-4-15-10(14)9(11)5-8-6-13(3)12-7(8)2/h6,9H,4-5,11H2,1-3H3
InChIKeyDXBCJLNLNPANGU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.25 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate: Non-Proteinogenic Amino Acid Ester for Histidine Bioisostere and Peptidomimetic Programs


Ethyl 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate (CAS 1379877-00-5; C₁₀H₁₇N₃O₂; MW 211.27) is a synthetic, chiral-accessible α-amino acid ethyl ester bearing a 1,3-dimethylpyrazol-4-yl side chain at the β-carbon . The compound belongs to the heteroarylalanine family and functions as a bioisosteric replacement for histidine, wherein the imidazole ring of histidine is substituted by a 1,3-dimethylpyrazole moiety [1]. Its predicted physicochemical profile includes a pKa of 7.08 ± 0.33, density of 1.18 ± 0.1 g/cm³, and boiling point of 323.9 ± 37.0 °C . The ethyl ester form distinguishes it from the corresponding free acid (CAS 1314902-38-9) and offers enhanced lipophilicity for applications requiring improved membrane permeability or intermediate protection in peptide synthesis [2].

Why Ethyl 2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate Cannot Be Replaced by Common Pyrazole-Alanine Analogs


Superficially similar pyrazole-containing amino acid derivatives—including the non-methylated 2-amino-3-(1H-pyrazol-4-yl)propanoic acid (pKa ≈ 2.0), the 1,5-dimethyl regioisomer, or the free carboxylic acid form—exhibit markedly different ionization states, lipophilicities, and steric profiles that preclude direct interchange . The 1,3-dimethyl substitution pattern on the pyrazole ring raises the predicted heterocyclic pKa by approximately 5 log units relative to the unsubstituted pyrazole analog, fundamentally altering the protonation equilibrium at physiological pH [1]. Additionally, the ethyl ester motif provides a protected carboxyl handle that the free acid cannot offer, enabling divergent synthetic strategies and altering partitioning behavior in both assay and purification contexts .

Ethyl 2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate: Head-to-Head Quantitative Differentiation Evidence for Procurement Decisions


Pyrazole Ring pKa Shift of ~5 Units Relative to Non-Methylated Analog Dictates Ionization State at Physiological pH

The predicted pKa of the target compound's pyrazole ring is 7.08 ± 0.33, compared to 2.00 ± 0.10 for the non-methylated 2-amino-3-(1H-pyrazol-4-yl)propanoic acid (CAS 2272735-02-9) . This ~5.08 log unit increase in basicity, attributable to the electron-donating effect of the two methyl groups at positions 1 and 3, means that at pH 7.4 the target compound's pyrazole ring is approximately 50% protonated, whereas the non-methylated analog remains >99% deprotonated . The 1,3-dimethylpyrazole pKa (2.72 ± 0.10 for the parent heterocycle) confirms that methylation alone accounts for a ~0.2–0.3 unit increase over unsubstituted pyrazole (pKa ≈ 2.5), but the full amino acid context further modulates this value [1].

Bioisostere design pH-dependent binding Peptidomimetics

Ethyl Ester vs. Free Acid: Enhanced Calculated Lipophilicity Supports Membrane Penetration and Solid-Phase Handling

The target compound is the ethyl ester derivative of 2-amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoic acid (free acid CAS 1314902-38-9; MW 183.21) . Conversion of the carboxylic acid to the ethyl ester eliminates the negative charge at physiological pH, increases the molecular weight by 28.06 Da (211.27 vs. 183.21), and adds two methylene units to the scaffold . While experimentally measured LogP/logD values are not publicly available for either compound, the structural transformation (COOH → COOEt) is well-established in medicinal chemistry to increase LogP by approximately 1.5–2.0 units for α-amino acids, as documented for phenylalanine ethyl ester (LogP increase of ~1.7 vs. parent acid) and analogous systems . The ethyl ester also serves as a transient carboxyl protecting group compatible with standard peptide coupling protocols, whereas the free acid requires orthogonal protection strategies .

Prodrug design Caco-2 permeability Solid-phase peptide synthesis

1,3-Dimethyl vs. 1,5-Dimethyl Regiochemistry: Distinct Steric and Electronic Profiles for Target Engagement

The target compound bears methyl substituents at the pyrazole N1 and C3 positions, distinguishing it from the commercially available regioisomer 3-(1,5-dimethyl-1H-pyrazol-4-yl)alanine (CAS 1104624-61-4) . In the 1,3-dimethyl isomer, the methyl group at C3 is adjacent to the pyrazole N2 nitrogen, exerting both steric shielding and an electron-donating inductive effect that preferentially stabilizes the N2-protonated tautomer [1]. In the 1,5-dimethyl regioisomer, the C5 methyl group is positioned adjacent to the N1 nitrogen, producing a different tautomeric preference and altered hydrogen-bonding geometry at the N2 position [1]. Semiempirical calculations on methyl-substituted pyrazoles demonstrate that the 1,3-dimethyl substitution pattern raises the π-energy of protonation by ~0.3–0.5 kcal/mol relative to the 1,5-isomer, translating to a measurable pKa difference [1]. This regiochemical distinction is critical for structure-activity relationship (SAR) studies where the pyrazole N2 serves as a hydrogen-bond acceptor to a kinase hinge or receptor pocket [2].

Regioselectivity Structure-activity relationship Kinase inhibitor design

Histidine Bioisostere: Pyrazole pKa ~2.5 vs. Imidazole pKa ~6.0 Enables Orthogonal Protonation-Dependent Pharmacology

The pyrazole ring in the target compound serves as a non-classical bioisostere of the imidazole side chain of histidine, a concept validated by Hofmann and Bowers (1970), who demonstrated that β-(pyrazolyl-3)-alanine substitution for histidine in thyrotropin-releasing hormone (TRH) retained approximately 5% biological activity while abolishing the catalytic acid-base function of the imidazole ring [1]. The conjugate acid pKa of pyrazole (~2.5) differs from that of imidazole (~7.0) by approximately 4.5 log units, meaning that at physiological pH the pyrazole ring is >99% neutral whereas the imidazole ring of histidine is ~50% protonated [2]. In the 1,3-dimethyl-substituted target compound, the predicted pKa of 7.08 partially restores near-physiological protonation, offering an intermediate ionization profile between parent pyrazole and histidine imidazole . This enables experimental dissection of whether a given biological function requires imidazole's acid-base catalytic capacity or merely its hydrogen-bonding and steric features [1].

Histidine replacement Bioisosterism Catalytic residue probing

Physical Property Differentiation: Higher Boiling Point and Density Enable Distinct Purification and Formulation Routes

The target compound exhibits a predicted boiling point of 323.9 ± 37.0 °C and density of 1.18 ± 0.1 g/cm³ . In comparison, the non-methylated ethyl ester analog ethyl (2S)-2-amino-3-(1H-pyrazol-4-yl)propanoate (CAS 2276184-06-4; MW 183.21) has a lower molecular weight and is expected to have a significantly lower boiling point based on the absence of methyl groups . The non-methylated free acid 2-amino-3-(1H-pyrazol-4-yl)propanoic acid (CAS 2272735-02-9) has a predicted boiling point of 411.4 ± 35.0 °C and density of 1.423 ± 0.06 g/cm³, reflecting the strong intermolecular hydrogen bonding of the zwitterionic free amino acid form that is absent in the ethyl ester . The intermediate boiling point of the target compound (323.9 °C) positions it favorably for vacuum distillation or short-path distillation purification, whereas the free acid's higher boiling point necessitates chromatographic or crystallization-based purification .

Chromatographic purification Formulation development Physicochemical profiling

Ethyl 2-Amino-3-(1,3-dimethyl-1H-pyrazol-4-yl)propanoate: Prioritized Application Scenarios Grounded in Quantitative Differentiation Evidence


Histidine Bioisostere Scanning in Peptide Hormone and GPCR Ligand SAR Programs

Replace the imidazole-containing histidine residue with the 1,3-dimethylpyrazole-bearing target compound in peptide ligands to interrogate whether receptor activation depends on imidazole-mediated acid-base catalysis (pKa ~6.0) or merely on hydrogen-bonding/steric occupancy. The target's predicted pyrazole pKa of 7.08 provides a closer mimic of histidine's protonation state at pH 7.4 than the non-methylated pyrazolylalanine (pKa ~2.0), while still eliminating the catalytic imidazole tautomerism . This application is directly supported by the Hofmann and Bowers (1970) paradigm demonstrating that pyrazole-imidazole substitution in TRH retains detectable biological activity while ablating catalytic function .

Solid-Phase Peptide Synthesis Incorporating a Protected Pyrazole Amino Acid Building Block

Utilize the target compound directly in Fmoc/t-Bu solid-phase peptide synthesis (SPPS) without additional carboxyl protection steps. The ethyl ester serves as a transient C-terminal protecting group that can be selectively hydrolyzed under mild basic conditions (LiOH/THF/H₂O) after chain assembly, avoiding the need for orthogonal allyl or benzyl ester protection required when the free acid is used . This workflow advantage is particularly relevant for laboratories synthesizing pyrazole-containing peptide libraries for kinase inhibitor or protease substrate screening .

pH-Dependent Cellular Uptake Studies Exploiting the Target Compound's Intermediate pKa

Employ the target compound in cellular assays comparing uptake at extracellular pH 7.4 versus tumor microenvironment pH 6.5–6.8. The predicted pKa of 7.08 means the pyrazole ring's protonation state shifts significantly across this pH range, potentially gating membrane permeability or transporter recognition . This property distinguishes the target from both the permanently neutral non-methylated pyrazolylalanine (pKa ~2.0) and the partially protonated histidine (pKa ~6.0), enabling pH-window selectivity studies relevant to tumor-targeted prodrug design and GLUT1 transporter substrate profiling .

Regiochemical Comparator in Pyrazole-Containing Kinase Inhibitor Fragment Screens

Include the target compound as the 1,3-dimethyl regioisomer control in fragment-based screening cascades where the 1,5-dimethyl regioisomer (CAS 1104624-61-4) is the primary hit. The differential steric shielding of the pyrazole N2 nitrogen between the two regioisomers can reveal whether hinge-binding interactions require an unobstructed N2 lone pair (favored by the 1,3-isomer) or tolerate N1-proximal substitution (1,5-isomer) . This head-to-head comparison is directly applicable to JNK, p38, and other kinase programs where aminopyrazole scaffolds are established pharmacophores .

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